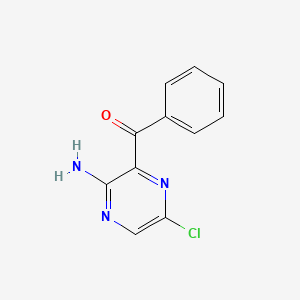
(3-Amino-6-chloropyrazin-2-YL)(phenyl)methanone
Cat. No. B8700034
Key on ui cas rn:
56414-04-1
M. Wt: 233.65 g/mol
InChI Key: FVAVWZWDPRRBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954753
Procedure details


2-Amino-5-chloropyrazine-3-carboxylic acid pyrrolidide (9 g. or 0.04 mol) was added to a freshly prepared solution of 36.2 g. (0.2 mol) of phenylmagnesium bromide in 300 ml. of tetrahydrofuran cooled to 20°. After addition, the reaction mixture was stirred for 3 hours at room temperature and was then hydrolyzed by addition of 150 ml. of water. The organic layer was separated, dried over alumina, filtered and evaporated. Crystallization of the oil obtained from ether yielded 2 g. (50%) of the above-named product as yellow crystals, m.p. 158°-161°. The analytical sample was recrystallized from ethyl acetate, m.p. 160°-161°.
Name
2-Amino-5-chloropyrazine-3-carboxylic acid pyrrolidide
Quantity
9 g
Type
reactant
Reaction Step One



[Compound]
Name
above-named product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8](N2CCCC2)=[O:9])=[N:6][C:5]([Cl:15])=[CH:4][N:3]=1.[C:16]1([Mg]Br)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O1CCCC1>O>[NH2:1][C:2]1[C:7]([C:8](=[O:9])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:6][C:5]([Cl:15])=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
2-Amino-5-chloropyrazine-3-carboxylic acid pyrrolidide
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(N=C1C(=O)N1CCCC1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Four
[Compound]
|
Name
|
above-named product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then hydrolyzed by addition of 150 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over alumina
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization of the oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained from ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 2 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The analytical sample was recrystallized from ethyl acetate, m.p. 160°-161°
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC=C(N=C1C(C1=CC=CC=C1)=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
